2-Amino-2-(2,3-difluorophenyl)propan-1-ol
Description
2-Amino-2-(2,3-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO. It is a chiral molecule that contains both an amino group and a hydroxyl group, making it an important intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-amino-2-(2,3-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c1-9(12,5-13)6-3-2-4-7(10)8(6)11/h2-4,13H,5,12H2,1H3 |
InChI Key |
NJHWLXNDWQNMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-difluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method involves the Strecker-type reaction, where a chiral trifluoromethyloxazolidine is used as a starting material .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
2-Amino-2-(2,3-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,4-difluorophenyl)propan-1-ol: Similar structure but different fluorine substitution pattern.
Fluconazole: Contains a similar difluorophenyl group but has additional triazole rings.
(S)-(+)-2-Amino-1-propanol: Lacks the difluorophenyl group but has a similar amino alcohol structure.
Uniqueness
2-Amino-2-(2,3-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
